![molecular formula C11H8BrF2NO2 B1414360 Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate CAS No. 1807117-41-4](/img/structure/B1414360.png)
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate
Overview
Description
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate (MBCDFPA) is a chemical compound used in a variety of laboratory experiments. MBCDFPA is an important tool in the field of chemical synthesis and in the study of biochemical and physiological processes. This compound has a variety of applications, including the synthesis of other compounds, the study of biochemical and physiological processes, and the study of the mechanism of action of various drugs.
Scientific Research Applications
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate has a variety of scientific research applications. It has been used in the synthesis of various compounds, including heterocyclic compounds and organic compounds. It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and protein folding. Furthermore, Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate has been used in the study of the mechanism of action of various drugs, including antifungal agents and antibiotics.
Mechanism of Action
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate acts as a reversible inhibitor of enzymes. It binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. This type of inhibition is known as competitive inhibition. In addition, Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate has been shown to inhibit the activity of certain proteins, such as amyloid-beta proteins, which are involved in the development of Alzheimer’s disease.
Biochemical and Physiological Effects
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate is a potent inhibitor of enzymes, and has been shown to inhibit the activity of various enzymes, including amylase, lipase, and protease. Furthermore, Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate has been shown to inhibit the activity of certain proteins, such as amyloid-beta proteins, which are involved in the development of Alzheimer’s disease. In addition, Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate has been shown to have an anti-inflammatory effect and to reduce the levels of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments. Furthermore, it is a potent inhibitor of enzymes and proteins, making it a useful tool for studying the mechanism of action of various drugs. However, Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate is also limited by its relatively short half-life, which makes it difficult to use in long-term experiments.
Future Directions
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate has a variety of potential future applications. It could be used to study the mechanism of action of various drugs, as well as to develop new drugs. Furthermore, it could be used to study the biochemical and physiological effects of various compounds, such as anti-inflammatory agents. Finally, Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate could be used to study the effects of various environmental pollutants on biochemical and physiological processes.
properties
IUPAC Name |
methyl 2-[3-bromo-2-cyano-5-(difluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-10(16)4-6-2-7(11(13)14)3-9(12)8(6)5-15/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCUADZTFTVLAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)C(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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